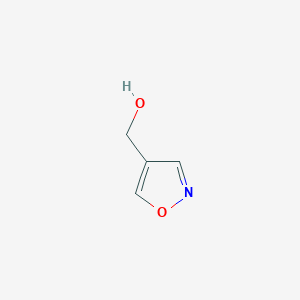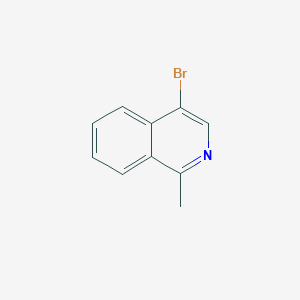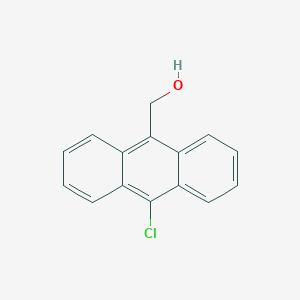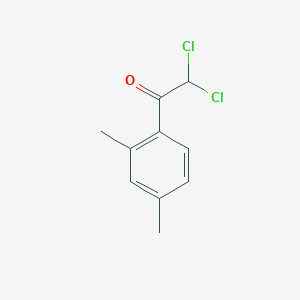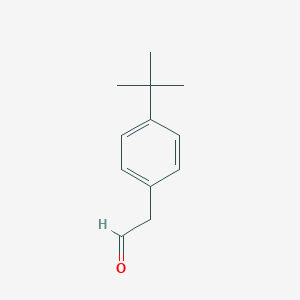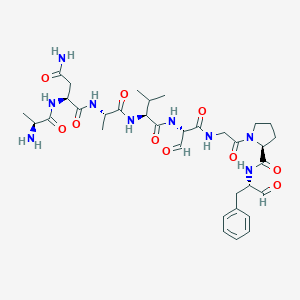
Cyclo(glycyl-prolyl-phenylalanyl-alanyl-asparaginyl-alanyl-valyl-seryl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclo(glycyl-prolyl-phenylalanyl-alanyl-asparaginyl-alanyl-valyl-seryl), commonly known as cGPNAVS, is a cyclic peptide that has gained significant attention in the scientific community due to its potential applications in various fields. The unique structure of cGPNAVS makes it an attractive candidate for drug development, as well as a valuable tool for studying biological systems.
Mecanismo De Acción
The mechanism of action of cGPNAVS is not fully understood, but it is believed to be related to its ability to interact with biological membranes. cGPNAVS has a unique amphipathic structure, which allows it to interact with both hydrophobic and hydrophilic regions of the membrane. This interaction can disrupt the integrity of the membrane, leading to cell death or altered cellular function.
Biochemical and Physiological Effects:
cGPNAVS has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that cGPNAVS can inhibit the growth of various cancer cell lines, as well as several bacterial and fungal strains. Additionally, cGPNAVS has been shown to possess anti-inflammatory properties, which may make it a promising candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of cGPNAVS is its stable and cyclic structure, which makes it resistant to enzymatic degradation. Additionally, cGPNAVS is relatively easy to synthesize using solid-phase peptide synthesis techniques. However, one of the limitations of cGPNAVS is its hydrophobic nature, which can make it difficult to study in aqueous environments.
Direcciones Futuras
There are several future directions for the study of cGPNAVS. One potential area of research is the development of cGPNAVS-based drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of cGPNAVS and its interactions with biological membranes. Finally, cGPNAVS may be used as a tool for studying the structure and function of biological membranes, which could have implications for the development of new drugs and therapies.
Métodos De Síntesis
The synthesis of cGPNAVS involves several steps, including solid-phase peptide synthesis and cyclization. The solid-phase peptide synthesis is carried out using a resin-bound amino acid, which is sequentially added to the growing peptide chain. After the complete assembly of the peptide, cyclization is achieved by the formation of a peptide bond between the N- and C-termini of the peptide chain. The final product is purified using high-performance liquid chromatography (HPLC) to obtain a pure and homogeneous sample.
Aplicaciones Científicas De Investigación
CGPNAVS has been extensively studied for its potential applications in various scientific fields. In the field of drug development, cGPNAVS has been shown to possess antimicrobial, anticancer, and anti-inflammatory properties. Additionally, cGPNAVS has been used as a molecular probe to study protein-protein interactions, as well as a tool for studying the structure and function of biological membranes.
Propiedades
Número CAS |
107729-99-7 |
|---|---|
Nombre del producto |
Cyclo(glycyl-prolyl-phenylalanyl-alanyl-asparaginyl-alanyl-valyl-seryl) |
Fórmula molecular |
C34H49N9O10 |
Peso molecular |
743.8 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1,3-dioxo-1-[[2-oxo-2-[(2S)-2-[[(2S)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]ethyl]amino]propan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C34H49N9O10/c1-18(2)28(42-30(49)20(4)38-32(51)23(14-26(36)46)40-29(48)19(3)35)34(53)41-24(17-45)31(50)37-15-27(47)43-12-8-11-25(43)33(52)39-22(16-44)13-21-9-6-5-7-10-21/h5-7,9-10,16-20,22-25,28H,8,11-15,35H2,1-4H3,(H2,36,46)(H,37,50)(H,38,51)(H,39,52)(H,40,48)(H,41,53)(H,42,49)/t19-,20-,22-,23-,24-,25-,28-/m0/s1 |
Clave InChI |
IAIHCBKGAQMMFY-BXYHPFQCSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C=O)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C=O)N |
SMILES |
CC(C)C(C(=O)NC(C=O)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C=O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(C)N |
SMILES canónico |
CC(C)C(C(=O)NC(C=O)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C=O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(C)N |
Otros números CAS |
107729-99-7 |
Secuencia |
ANAVXGPF |
Sinónimos |
C-GPPAAAVS cyclo(Gly-Pro-Phe-Ala-Asn-Ala-Val-Ser) cyclo(glycyl-prolyl-phenylalanyl-alanyl-asparaginyl-alanyl-valyl-seryl) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



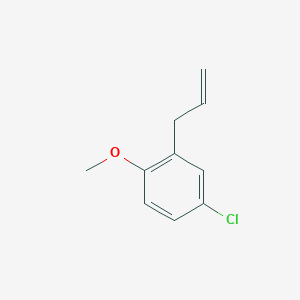
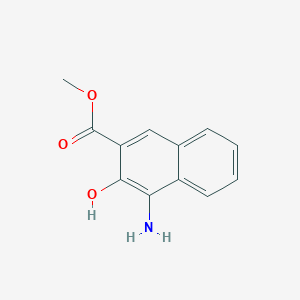
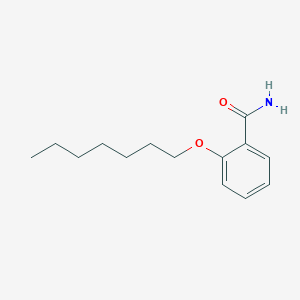
![(8S,9S,11S,13S,14S,16R,17R)-16-iodo-11-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B35467.png)
